ethyl 4-benzyl-1-[4-(2-hydroxyethoxy)benzyl]-4-piperidinecarboxylate
Description
“Ethyl 4-benzyl-1-[4-(2-hydroxyethoxy)benzyl]-4-piperidinecarboxylate” is a complex organic compound. Its molecular formula is C24H31NO4 . The compound is part of the piperidine class of chemicals, which are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the benzyl groups, and the addition of the ethyl ester group . The exact method would depend on the starting materials and the specific conditions used. It’s important to note that reactions at the benzylic position are very important for synthesis problems .Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring are two benzyl groups and an ethyl ester group . The presence of these groups gives the molecule its unique properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the piperidine ring and the benzyl and ethyl ester groups . Reactions could include nucleophilic substitution, free radical bromination, and oxidation . The exact reactions would depend on the conditions and the other reactants present .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the piperidine ring, benzyl groups, and ethyl ester group would all contribute to its properties . The exact properties would depend on factors such as temperature, pressure, and the presence of other substances .Future Directions
Properties
IUPAC Name |
ethyl 4-benzyl-1-[[4-(2-hydroxyethoxy)phenyl]methyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-2-28-23(27)24(18-20-6-4-3-5-7-20)12-14-25(15-13-24)19-21-8-10-22(11-9-21)29-17-16-26/h3-11,26H,2,12-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYXBBQZYJVMIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)OCCO)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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